Cas no 2097863-06-2 (1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine)

1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- AKOS032461402
- 2097863-06-2
- F6549-1432
- 3-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole
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- Inchi: 1S/C13H16N4O3S2/c1-20-11-4-2-3-5-12(11)22(18,19)17-8-6-16(7-9-17)13-10-14-21-15-13/h2-5,10H,6-9H2,1H3
- InChI Key: LCVYGJZQCDBUOR-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1OC)(N1CCN(C2C=NSN=2)CC1)(=O)=O
Computed Properties
- Exact Mass: 340.06638273g/mol
- Monoisotopic Mass: 340.06638273g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 462
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 112Ų
- XLogP3: 1.4
1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6549-1432-3mg |
1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097863-06-2 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6549-1432-4mg |
1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097863-06-2 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6549-1432-25mg |
1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097863-06-2 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6549-1432-5μmol |
1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097863-06-2 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6549-1432-75mg |
1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097863-06-2 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6549-1432-20μmol |
1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097863-06-2 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6549-1432-2mg |
1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097863-06-2 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6549-1432-15mg |
1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097863-06-2 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6549-1432-2μmol |
1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097863-06-2 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6549-1432-1mg |
1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097863-06-2 | 1mg |
$54.0 | 2023-09-08 |
1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Related Literature
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
Additional information on 1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
Introduction to 1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS No. 2097863-06-2)
1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, identified by the Chemical Abstracts Service Number (CAS No. 2097863-06-2), is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the integration of multiple pharmacophoric units, which contribute to its potential therapeutic applications. The structural framework of this molecule combines a piperazine core with a 1,2,5-thiadiazole moiety and a 2-methoxybenzenesulfonyl group, creating a unique scaffold that may exhibit diverse biological activities.
The piperazine moiety is a well-established pharmacophore in drug design, known for its ability to interact with various biological targets such as enzymes and receptors. Its structural flexibility and ability to form hydrogen bonds make it a valuable component in the development of small-molecule drugs. In contrast, the 1,2,5-thiadiazole ring system is another important pharmacophore that has been widely explored for its antimicrobial, antiviral, and anti-inflammatory properties. The presence of these two functional units in 1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine suggests that it may possess multiple biological activities simultaneously.
The 2-methoxybenzenesulfonyl group introduces an additional layer of complexity to the molecule, potentially influencing its solubility, bioavailability, and metabolic stability. This group is often employed in medicinal chemistry to enhance binding affinity and selectivity towards biological targets. The combination of these structural elements in 1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine makes it a promising candidate for further investigation in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These tools have been instrumental in identifying potential binding interactions between 1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine and various biological targets. For instance, studies have suggested that this compound may interact with enzymes involved in signal transduction pathways relevant to neurological disorders. Additionally, its structural features hint at potential applications in the treatment of inflammation and autoimmune diseases.
In vitro studies have begun to unravel the pharmacological profile of 1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine. Initial experiments have demonstrated promising results in terms of inhibitory activity against certain enzymes and receptors. These findings align with the structural predictions and highlight the compound's potential as a lead molecule for further optimization. The next step involves more comprehensive biochemical assays to validate these observations and explore additional therapeutic avenues.
The synthesis of 1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine presents both challenges and opportunities for synthetic chemists. The multi-step synthesis requires careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry techniques, may be employed to enhance efficiency and scalability. The development of robust synthetic routes will be crucial for advancing this compound towards clinical applications.
Parallel to experimental efforts, computational studies are providing valuable insights into the molecular interactions of 1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine. Molecular dynamics simulations have been used to explore its conformational dynamics and binding affinity towards target proteins. These simulations not only aid in understanding the compound's mechanism of action but also guide the design of analogs with improved properties.
The integration of experimental and computational approaches has become increasingly important in modern drug discovery. By combining traditional wet-lab techniques with cutting-edge computational tools, researchers can accelerate the process of identifying and optimizing lead compounds like 1-(2-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine. This interdisciplinary approach ensures a more thorough exploration of the compound's potential while minimizing time-to-market.
As interest in novel therapeutic agents continues to grow,the demand for structurally diverse compounds like 1-(2-methoxybenzenesulfonyl)-4-(1,25-thiadiazol - 3 - ylpiperazine) remains high。The unique combination of pharmacophoric units in this molecule positions it as a valuable asset in pharmaceutical libraries。Further research is warranted to fully elucidate its biological profile and therapeutic potential。
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